2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide
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Overview
Description
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide is a synthetic organic compound with the molecular formula C20H25N3O3S and a molecular weight of 387.5 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a benzenesulfonyl group and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized or obtained from commercial sources.
Sulfonylation: The piperazine intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the benzenesulfonyl group.
Acetamide Formation: The resulting sulfonylated piperazine is then reacted with 1-phenylethylamine and acetic anhydride to form the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the piperazine ring.
Scientific Research Applications
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. For example, it may act as an inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain and enhancing cognitive function .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine ring, known for its acetylcholinesterase inhibitory activity.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: A structurally similar compound with anticonvulsant activity.
Uniqueness
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide is unique due to the presence of both the benzenesulfonyl and acetamide groups, which confer distinct chemical and biological properties. Its specific substitution pattern on the piperazine ring differentiates it from other similar compounds and contributes to its unique biological activities.
Properties
Molecular Formula |
C20H25N3O3S |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C20H25N3O3S/c1-17(18-8-4-2-5-9-18)21-20(24)16-22-12-14-23(15-13-22)27(25,26)19-10-6-3-7-11-19/h2-11,17H,12-16H2,1H3,(H,21,24) |
InChI Key |
VYULVIFDQMMQQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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